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molecular formula C8H7N3O2 B1367160 5-methyl-6-nitro-1H-indazole CAS No. 72521-00-7

5-methyl-6-nitro-1H-indazole

Cat. No. B1367160
M. Wt: 177.16 g/mol
InChI Key: AZWAXIMNWVYSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04223143

Procedure details

Five g (28,2 m-mol) of 5-methyl-6-nitro-1H-indazole (formula 24) prepared e.g. according to the method described by E. Nolting, Ber. Dtsch. Chem. Ges. 37 (1904) 2556 were added to a mixture of acetic acid (50 ml) and acetic anhydride (100 ml). After about 15 min the acetylated compound (formula 25) crystallized from the light-yellow colored solution in the form of elongated colorless needles. To complete crystallization, the solution was left to stand for a period of 45 min at room temperature and for a period of 15 hours in a refrigerator (4°). The crystal mass formed was filtered under suction, washed well with water and dried over P2O5 under vacuum. This yielded 4.6 g (yield 75%) of the formula 25 target product. By careful evaporation of the mother liquor and allowing to stand overnight in the refrigerator, an additional portion (0.90 g) of the target product was obtained. Total yield was 5.55 g (90%). The target product melts at 185°; ir (KBr): 1715 (ester carbonyl), 1582 (aromatic), 1530 cm-1 (NO2); pmr (CDCl3): δ 2.66 (s, 3, C5 --CH3), 2.82 (s, 3, N1 --CH3CO), 7.70 (s, 1, H4), 8.18 (s, 1, H7), 8.96 (s, 1, H3); ms (70 eV): m/e 219 (35%, M+), 177 (61%, M+ -keten), 160 (100%, M+ -keten-HO).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[NH:7][N:6]=[CH:5]2.[C:14](OC(=O)C)(=[O:16])[CH3:15]>C(O)(=O)C>[C:14]([N:7]1[C:8]2[C:4](=[CH:3][C:2]([CH3:1])=[C:10]([N+:11]([O-:13])=[O:12])[CH:9]=2)[CH:5]=[N:6]1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C=NNC2=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C=NNC2=CC1[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 15 min the acetylated compound (formula 25) crystallized from the light-yellow colored solution in the form of elongated colorless needles
Duration
15 min
CUSTOM
Type
CUSTOM
Details
To complete crystallization
WAIT
Type
WAIT
Details
the solution was left
CUSTOM
Type
CUSTOM
Details
The crystal mass formed
FILTRATION
Type
FILTRATION
Details
was filtered under suction
WASH
Type
WASH
Details
washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 under vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(=O)N1N=CC2=CC(=C(C=C12)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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